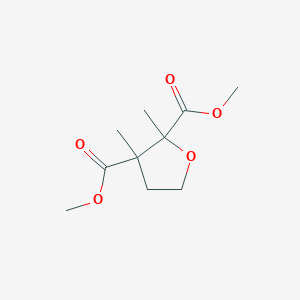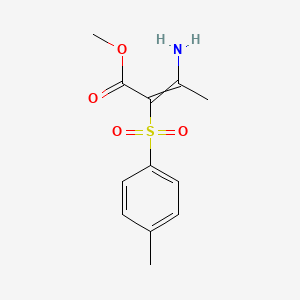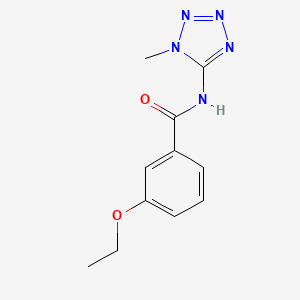
3-ethoxy-N-(1-methyltetrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(1-methyltetrazol-5-yl)benzamide typically involves the reaction of 3-ethoxybenzoic acid with 1-methyltetrazole in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include thionyl chloride, which is used to convert the benzoic acid to its corresponding acid chloride, and triethylamine, which acts as a base to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-ethoxy-N-(1-methyltetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
3-ethoxy-N-(1-methyltetrazol-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound is being investigated for its potential therapeutic applications.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-ethoxy-N-(1-methyltetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamide
- 1,3-bis(1-methyltetrazol-5-yl)triaz-1-ene
- 1,3-bis(2-methyltetrazol-5-yl)triaz-1-ene
Uniqueness
3-ethoxy-N-(1-methyltetrazol-5-yl)benzamide stands out due to its unique combination of an ethoxy group and a methyltetrazolyl moiety. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Propriétés
Numéro CAS |
638146-83-5 |
|---|---|
Formule moléculaire |
C11H13N5O2 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
3-ethoxy-N-(1-methyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H13N5O2/c1-3-18-9-6-4-5-8(7-9)10(17)12-11-13-14-15-16(11)2/h4-7H,3H2,1-2H3,(H,12,13,15,17) |
Clé InChI |
YCLRIUIVUDHQHX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)C(=O)NC2=NN=NN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B12576861.png)
![3-[(4-fluorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12576868.png)
![Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)-](/img/structure/B12576872.png)
![N-[(4-Hydroxyphenyl)methyl]-N-(2-methylphenyl)benzamide](/img/structure/B12576879.png)
![Butanoic acid, 4,4'-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester](/img/structure/B12576887.png)
![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12576898.png)
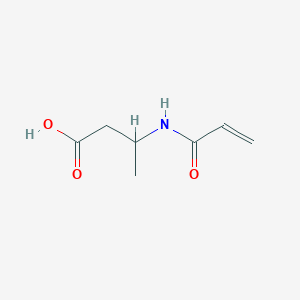
![(E)-1-(4-{[12-(Dodecyldisulfanyl)dodecyl]oxy}phenyl)-2-(4-hexylphenyl)diazene](/img/structure/B12576927.png)
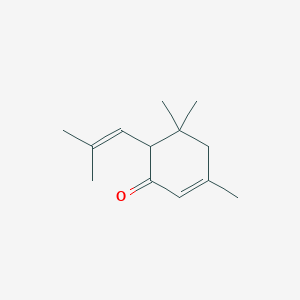

![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12576939.png)
